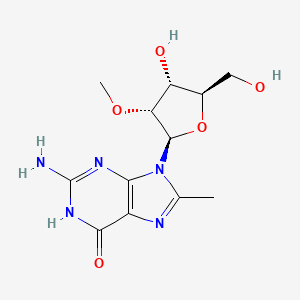

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one

描述

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one, also known as 8-methoxyguanosine, is a modified nucleoside. It is a derivative of guanosine, where the guanine base is substituted with a methoxy group at the 8-position.

属性

分子式 |

C12H17N5O5 |

|---|---|

分子量 |

311.29 g/mol |

IUPAC 名称 |

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one |

InChI |

InChI=1S/C12H17N5O5/c1-4-14-6-9(15-12(13)16-10(6)20)17(4)11-8(21-2)7(19)5(3-18)22-11/h5,7-8,11,18-19H,3H2,1-2H3,(H3,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |

InChI 键 |

VKBDRYNPOJCCAX-IOSLPCCCSA-N |

手性 SMILES |

CC1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)N=C(NC2=O)N |

规范 SMILES |

CC1=NC2=C(N1C3C(C(C(O3)CO)O)OC)N=C(NC2=O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one typically involves the following steps:

Starting Material: The synthesis begins with guanosine.

Methoxylation: The guanosine undergoes a methoxylation reaction at the 8-position. This can be achieved using methanol in the presence of a suitable catalyst.

Purification: The product is then purified using chromatographic techniques to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of guanosine are subjected to methoxylation.

Optimization: Reaction conditions are optimized to maximize yield and purity.

Purification: Industrial-scale purification methods, such as large-scale chromatography or crystallization, are employed to isolate the final product.

化学反应分析

Types of Reactions

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxo derivatives of the compound.

Reduction: Reduced forms with altered functional groups.

Substitution: Compounds with new functional groups replacing the methoxy group.

科学研究应用

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of nucleic acid analogs.

Biology: Studied for its role in nucleic acid interactions and modifications.

Medicine: Investigated for potential antiviral and anticancer properties.

Industry: Utilized in the development of novel pharmaceuticals and biotechnological applications.

作用机制

The mechanism of action of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one involves its interaction with nucleic acids. The methoxy group at the 8-position can influence the compound’s binding affinity and specificity to nucleic acid targets. This modification can affect the stability and function of nucleic acids, making it a valuable tool in molecular biology and medicinal chemistry .

相似化合物的比较

Similar Compounds

Guanosine: The parent compound without the methoxy modification.

8-Azido-Guanosine: A similar compound with an azido group at the 8-position.

8-Bromo-Guanosine: Another derivative with a bromo group at the 8-position.

Uniqueness

The uniqueness of 2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one lies in its methoxy modification, which imparts distinct chemical and biological properties. This modification can enhance its stability, binding affinity, and specificity, making it a valuable compound for various applications .

生物活性

2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-8-methyl-3,9-dihydro-6H-purin-6-one is a purine nucleoside analog with potential applications in medicinal chemistry. This compound is of interest due to its structural similarities to naturally occurring nucleosides and its potential biological activities, including antiviral and anticancer properties.

- Molecular Formula : C10H13N5O5

- Molecular Weight : 299.24 g/mol

- CAS Number : 3868-31-3

- Storage Conditions : Store in a dark place at -20°C under inert atmosphere.

The biological activity of this compound is primarily attributed to its ability to mimic natural nucleosides. Nucleoside analogs can interfere with nucleic acid synthesis, leading to inhibition of viral replication and potential antitumor effects. The specific mechanism involves:

- Inhibition of DNA/RNA Polymerases : The compound competes with natural nucleotides for incorporation into DNA or RNA.

- Induction of Apoptosis : By disrupting normal cellular processes, it may trigger programmed cell death in rapidly dividing cells.

Antiviral Activity

Studies have shown that purine nucleoside analogs exhibit significant antiviral properties. For instance:

- Activity Against Viruses : Research indicates that similar compounds have been effective against various viruses, including HIV and herpes simplex virus (HSV) by inhibiting viral DNA synthesis (Raasch et al., 2014) .

Anticancer Activity

Numerous studies have explored the anticancer potential of nucleoside analogs:

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that this compound can induce apoptosis and inhibit proliferation in various cancer types (e.g., breast cancer and leukemia) through mechanisms involving cell cycle arrest and apoptosis induction (Raasch et al., 2014) .

Case Studies

| Study | Findings |

|---|---|

| Raasch et al. (2014) | Identified nucleoside analogs that induce neuronal differentiation and exhibited cytotoxicity against cancer cell lines. |

| Clinical Trials | Preliminary results suggest efficacy in patients with specific viral infections or cancers when used as part of combination therapy. |

Research Findings

Recent research has highlighted the structure-activity relationship (SAR) of nucleoside analogs:

- Substituent Effects : Variations in the sugar moiety and base structure significantly influence biological activity.

- Toxicity Profiles : While effective against target cells, some studies noted cytotoxicity towards non-target cells, necessitating further optimization for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。